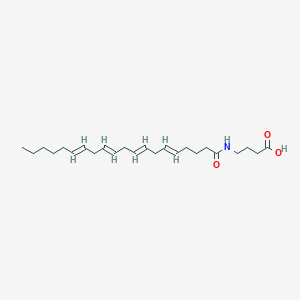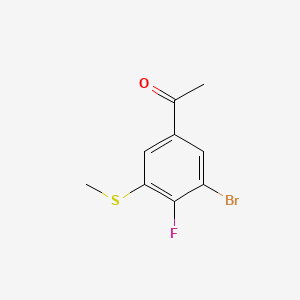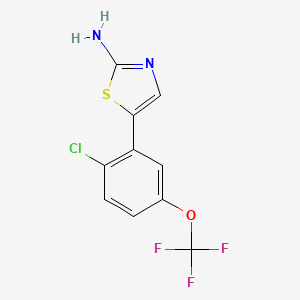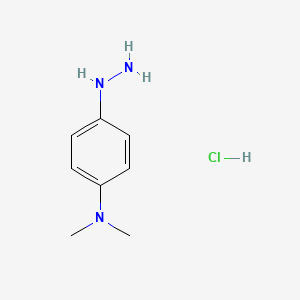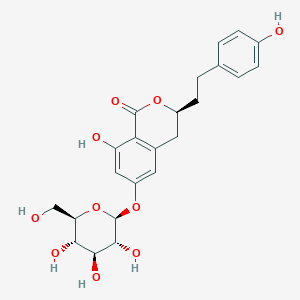
Demethylagrimonolide 6-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylagrimonolide 6-O-glucoside: is a natural compound belonging to the class of coumarins. It is characterized by its chemical formula C23H26O10 and a molecular weight of 462.4 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Demethylagrimonolide 6-O-glucoside can be synthesized through enzymatic synthesis, which involves the use of enzymes as catalysts to convert substrates into the desired product . This method is preferred due to its high specificity and efficiency. The enzymatic synthesis process typically involves the use of glycosyltransferases to attach a glucose moiety to the aglycone part of the molecule.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The compound is then formulated into various products for research and commercial use.
Análisis De Reacciones Químicas
Types of Reactions: Demethylagrimonolide 6-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Demethylagrimonolide 6-O-glucoside is used as a reference standard for analytical methods such as HPLC and NMR spectroscopy . It is also used in the synthesis of other coumarin derivatives for research purposes.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in various assays to evaluate its effects on cellular processes and pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in the treatment of inflammatory diseases and its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products due to its antioxidant properties. It is also used in the food industry as a natural additive.
Mecanismo De Acción
The mechanism of action of Demethylagrimonolide 6-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Agrimonolide: Another coumarin derivative with similar biological activities.
Esculin: A coumarin glucoside known for its antioxidant properties.
Scopoletin: A coumarin compound with anti-inflammatory and antioxidant effects.
Uniqueness: Demethylagrimonolide 6-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other coumarin derivatives. This unique structure also contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H26O10 |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(3S)-8-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C23H26O10/c24-10-17-19(27)20(28)21(29)23(33-17)32-15-8-12-7-14(31-22(30)18(12)16(26)9-15)6-3-11-1-4-13(25)5-2-11/h1-2,4-5,8-9,14,17,19-21,23-29H,3,6-7,10H2/t14-,17+,19+,20-,21+,23+/m0/s1 |
Clave InChI |
QGOYZOZLRJZGAK-XMFIXVCISA-N |
SMILES isomérico |
C1[C@@H](OC(=O)C2=C1C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC4=CC=C(C=C4)O |
SMILES canónico |
C1C(OC(=O)C2=C1C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)CCC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



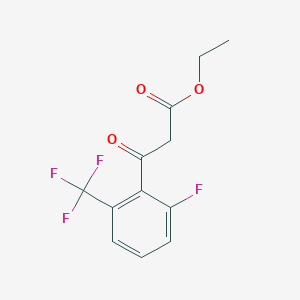
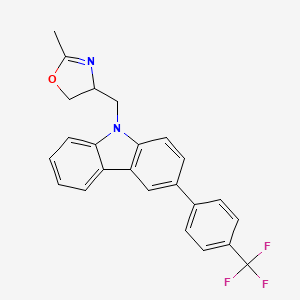

![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)

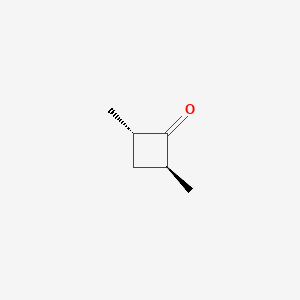
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
